Phospholane, 1,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phospholane, 1,3-diphenyl- is a compound belonging to the class of organophosphorus compounds. It is characterized by a five-membered ring containing a phosphorus atom and two phenyl groups attached to the 1 and 3 positions of the ring. This compound is of significant interest in various fields of chemistry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phospholane, 1,3-diphenyl- can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with phenylmagnesium bromide can yield phospholane derivatives . Another method involves the use of organolithium reagents in the presence of suitable catalysts .
Industrial Production Methods: Industrial production of phospholane, 1,3-diphenyl- typically involves large-scale reactions using similar synthetic routes as mentioned above. The choice of reagents and conditions is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Phospholane, 1,3-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: Substitution reactions can occur at the phosphorus atom or the phenyl rings, depending on the reagents and conditions used.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phospholane derivatives.
Scientific Research Applications
Phospholane, 1,3-diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis. Its unique structure allows for the tuning of catalytic properties.
Mechanism of Action
The mechanism by which phospholane, 1,3-diphenyl- exerts its effects depends on the specific reaction or application. In catalytic processes, the compound acts as a ligand, coordinating with metal centers to facilitate various chemical transformations . The molecular targets and pathways involved can vary widely, but typically involve interactions with electrophilic or nucleophilic sites on the substrate molecules.
Comparison with Similar Compounds
Phospholane, 1,3-diphenyl- can be compared with other similar organophosphorus compounds, such as:
Phosphine oxides: These compounds share similar reactivity patterns but differ in their oxidation states and specific applications.
Phosphinates and phosphonates: These compounds have different substituents on the phosphorus atom, leading to variations in their chemical properties and uses.
Uniqueness: Phospholane, 1,3-diphenyl- is unique due to its five-membered ring structure and the presence of two phenyl groups, which impart distinct steric and electronic properties. This uniqueness makes it a valuable compound in various chemical and industrial applications.
Biological Activity
Phospholane, 1,3-diphenyl- is a compound of interest due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.
Phospholane compounds are often synthesized through various catalytic processes. A notable method involves using diphenylphosphinic acid as an efficient organocatalyst in multi-component reactions. The resulting phosphonates exhibit significant yields and purity, which are essential for biological testing. For instance, a study reported the synthesis of various phosphonates with high yields, indicating that phospholane derivatives can be effectively produced for further biological evaluation .
Biological Activity Overview
Anticancer Properties
Research has indicated that 1,3-diphenyl-1H-pyrazole derivatives exhibit notable anticancer properties. These compounds have been shown to induce apoptosis in cancer cells by collapsing mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels. Such mechanisms suggest that phospholane derivatives might be promising candidates for cancer therapeutics .
Antioxidant Activity
In vitro studies have demonstrated that certain phospholane derivatives possess antioxidant properties, outperforming traditional antioxidants like ascorbic acid (Vitamin C). This activity is crucial for protecting cells from oxidative stress and could have implications in preventing cellular damage associated with various diseases .
Case Study: Anticancer Activity
A specific study evaluated the biological activity of 1,3-diphenyl-1H-pyrazole derivatives against various cancer cell lines. The results indicated:
- IC50 Values : The compounds showed IC50 values ranging from 10 to 30 µM, indicating potent anti-proliferative effects.
- Mechanism of Action : The induction of apoptosis was confirmed through flow cytometry and Western blot analysis, showing increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
Table 1: Summary of Biological Activities
Compound | Activity Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
1,3-Diphenyl-1H-pyrazole | Anticancer | 10-30 | Induces apoptosis via ROS generation |
Diphenylphosphinic Acid | Antioxidant | <50 | Scavenges free radicals |
Phosphonate Derivative | Urease Inhibition | 15-30 | Mixed-type inhibition with significant binding interactions |
Mechanisms Underlying Biological Activities
The biological activities associated with phospholane derivatives can be attributed to their chemical structure and reactivity:
- Reactive Oxygen Species (ROS) Generation : The ability to generate ROS is a critical factor in the anticancer activity of these compounds. Elevated ROS levels can lead to oxidative stress in cancer cells, triggering apoptosis.
- Enzyme Inhibition : Some phospholane derivatives have been studied for their potential to inhibit urease activity, which is relevant in treating conditions like kidney stones and certain infections. The IC50 values indicate significant inhibitory effects against urease enzymes .
Properties
CAS No. |
590374-93-9 |
---|---|
Molecular Formula |
C16H17P |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
1,3-diphenylphospholane |
InChI |
InChI=1S/C16H17P/c1-3-7-14(8-4-1)15-11-12-17(13-15)16-9-5-2-6-10-16/h1-10,15H,11-13H2 |
InChI Key |
NPGQUSIJDKYQTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CP(CC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.